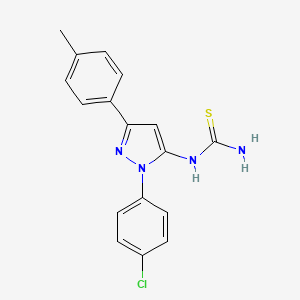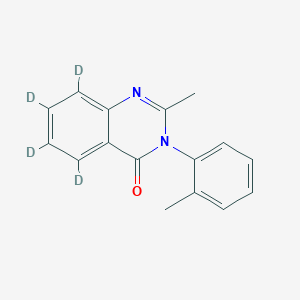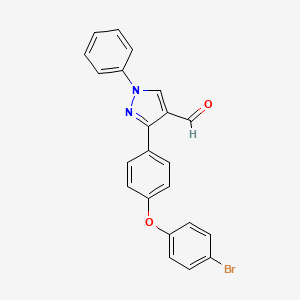![molecular formula C19H13BrO2 B12047581 8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one CAS No. 959571-93-8](/img/structure/B12047581.png)
8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of HR-73 involves the bromination of 1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one. The reaction typically employs bromine as the brominating agent under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of HR-73 would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
HR-73 undergoes several types of chemical reactions, including:
Oxidation: HR-73 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the bromine atom or other functional groups in HR-73.
Substitution: The bromine atom in HR-73 can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
科学的研究の応用
HR-73 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the effects of SIRT1 inhibition on various biochemical pathways.
Biology: Investigated for its role in modulating gene expression through p53 hyperacetylation.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer and HIV due to its ability to inhibit SIRT1 and decrease HIV transcription
作用機序
HR-73 exerts its effects primarily through the inhibition of SIRT1, a NAD±dependent histone deacetylase. By inhibiting SIRT1, HR-73 induces hyperacetylation of the p53 protein, which can lead to changes in gene expression and decreased transcription of HIV . The molecular targets and pathways involved include the acetylation of histones and non-histone proteins, affecting various cellular processes such as apoptosis, DNA repair, and metabolism .
類似化合物との比較
HR-73 is unique among SIRT1 inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Splitomycin: The parent compound from which HR-73 is derived.
Sirtinol: Another SIRT1 inhibitor with a different chemical structure.
EX-527: A potent and selective SIRT1 inhibitor used in various research studies.
These compounds share the common feature of inhibiting SIRT1 but differ in their chemical structures and specific biological effects .
特性
CAS番号 |
959571-93-8 |
|---|---|
分子式 |
C19H13BrO2 |
分子量 |
353.2 g/mol |
IUPAC名 |
8-bromo-2-phenyl-1,2-dihydrobenzo[f]chromen-3-one |
InChI |
InChI=1S/C19H13BrO2/c20-14-7-8-15-13(10-14)6-9-18-17(15)11-16(19(21)22-18)12-4-2-1-3-5-12/h1-10,16H,11H2 |
InChIキー |
KNCWGGDYISFPIT-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)OC2=C1C3=C(C=C2)C=C(C=C3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12047531.png)
![5-(2-methoxyphenyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12047537.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12047544.png)

![N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12047549.png)




![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)


